molecular formula C18H17NO4 B2665759 N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide CAS No. 2309802-49-9

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2665759
CAS No.: 2309802-49-9
M. Wt: 311.337
InChI Key: PQANEZLCFNICGU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-methoxy group and a 2,2-bis(furan-2-yl)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzoic acid with 2,2-bis(furan-2-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(Furan-2-yl)ethyl]acetamide: A related compound with a simpler structure, lacking the bis(furan-2-yl) substitution.

    Furan-2-carboxamide derivatives: Compounds with similar furan ring structures but different substituents on the benzamide core.

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide is unique due to its bis(furan-2-yl)ethyl side chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-15-7-3-2-6-13(15)18(20)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQANEZLCFNICGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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